molecular formula C6H3BrFNO B2769575 2-Bromo-6-fluoronicotinaldehyde CAS No. 1227489-86-2

2-Bromo-6-fluoronicotinaldehyde

Cat. No. B2769575
CAS RN: 1227489-86-2
M. Wt: 203.998
InChI Key: VWBNSWXSPOOISY-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoronicotinaldehyde (2-BrFNA) is a fluorinated derivative of nicotinic acid (NA) and is a versatile synthetic intermediate for the production of various pharmaceuticals and other compounds. The synthesis of 2-BrFNA is relatively simple and involves the reaction of bromine and fluorine with NA. 2-BrFNA has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a building block for the synthesis of biologically active compounds. In addition, 2-BrFNA has been found to have biochemical and physiological effects on various biological systems, which makes it a useful tool for studying biological systems.

Scientific Research Applications

Synthesis and Radiochemistry

One significant application involves the synthesis of radiochemical compounds, such as 6-[18F]fluoroveratraldehyde, which is used in the preparation of clinically important tracers like 6-[18F]fluoro-L-dopa. This synthesis demonstrates the utility of halogenated precursors, including bromo and chloro variants, in nucleophilic aromatic substitution reactions to achieve high radiochemical yields under specific conditions (Al-Labadi, Zeller, & Machulla, 2006).

Molecular Structure and Spectroscopy

Research on compounds closely related to 2-Bromo-6-fluoronicotinaldehyde, such as 2-fluoro-4-bromobenzaldehyde, provides insights into their molecular structure and vibrational spectra. X-ray diffraction and vibrational spectroscopy, supported by computational studies, offer detailed analysis on molecular structures, showcasing the importance of such compounds in understanding chemical properties and interactions (Tursun et al., 2015).

Photolabile Protecting Groups

The use of bromo-containing compounds as photolabile protecting groups for aldehydes and ketones underlines their significance in synthetic chemistry. Such compounds can be strategically deployed in the release of various organic molecules, illustrating their versatility in chemical synthesis and potential applications in developing light-responsive materials (Lu, Fedoryak, Moister, & Dore, 2003).

Organic Synthesis Enhancements

2-Bromo-6-fluoronicotinaldehyde and its derivatives find use in enhancing organic synthesis methodologies, such as in the preparation of 1-aryl-1H-indazoles via palladium-catalyzed reactions. These methods emphasize the compound's role in facilitating complex synthesis processes, contributing to the development of new pharmaceuticals and materials (Cho et al., 2004).

properties

IUPAC Name

2-bromo-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBNSWXSPOOISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoronicotinaldehyde

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